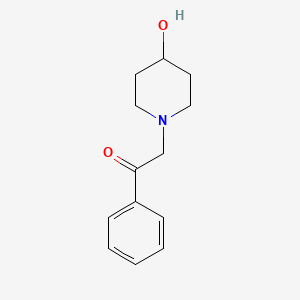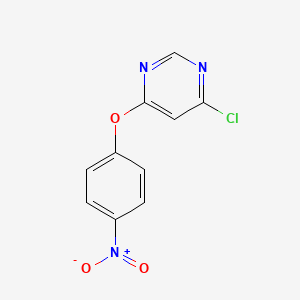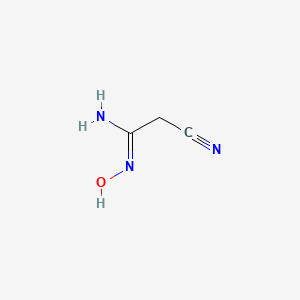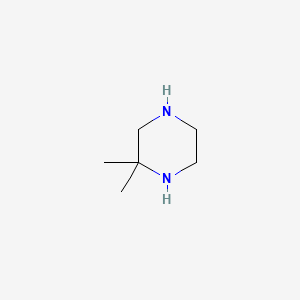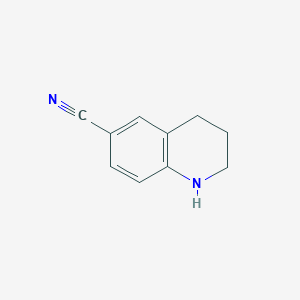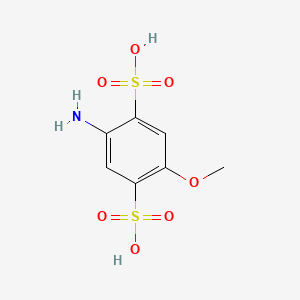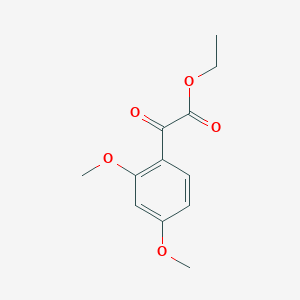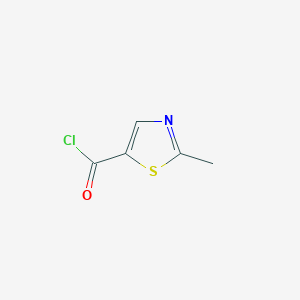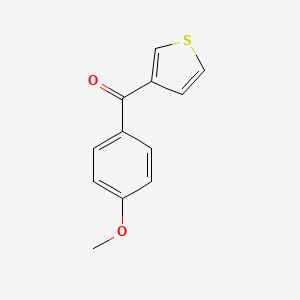
3-(4-Méthoxybenzoyl)thiophène
Vue d'ensemble
Description
3-(4-Methoxybenzoyl)thiophene is a chemical compound with the molecular formula C12H10O2S. It is a yellow crystalline powder that belongs to the class of thiophene derivatives . This compound is used in various fields such as medical research, environmental research, and industrial research.
Applications De Recherche Scientifique
3-(4-Methoxybenzoyl)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It has been found that similar thiophene derivatives have shown significant activity against leishmania major
Mode of Action
The exact mode of action of 3-(4-Methoxybenzoyl)thiophene is currently unknown. It is suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions could potentially lead to changes in the target’s function, thereby exerting its effects.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple pathways
Result of Action
Related thiophene derivatives have shown antileishmanial activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 3-(4-Methoxybenzoyl)thiophene can be influenced by various environmental factors. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors could potentially affect the action of 3-(4-Methoxybenzoyl)thiophene.
Analyse Biochimique
Biochemical Properties
3-(4-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-(4-Methoxybenzoyl)thiophene can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-(4-Methoxybenzoyl)thiophene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the activity of this pathway, 3-(4-Methoxybenzoyl)thiophene can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Methoxybenzoyl)thiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their function. This inhibition can result in altered signaling pathways and cellular responses. Additionally, 3-(4-Methoxybenzoyl)thiophene can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxybenzoyl)thiophene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are critical for determining the safe and effective use of 3-(4-Methoxybenzoyl)thiophene in preclinical and clinical studies .
Metabolic Pathways
3-(4-Methoxybenzoyl)thiophene is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites in the body, influencing metabolic flux and homeostasis. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 3-(4-Methoxybenzoyl)thiophene .
Transport and Distribution
The transport and distribution of 3-(4-Methoxybenzoyl)thiophene within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, depending on its chemical properties and interactions with cellular components. It can accumulate in specific tissues, such as the liver or kidneys, where it may exert its biological effects. The transport and distribution patterns are important for understanding the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(4-Methoxybenzoyl)thiophene can influence its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, if 3-(4-Methoxybenzoyl)thiophene localizes to the nucleus, it may have a more pronounced effect on gene expression and transcriptional regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(4-Methoxybenzoyl)thiophene, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Paal-Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Dehydration and Sulfur Cyclization: This method uses alkynols with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzoyl)thiophene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.
Nucleophilic Substitution: This involves the replacement of a leaving group by a nucleophile.
Radical Reactions: These reactions involve the formation of radicals and their subsequent reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include Brønsted acids like HF, H2SO4, and HSO3F.
Nucleophilic Substitution: Reagents such as sodium alkoxides and amines are commonly used.
Radical Reactions: Radical initiators like peroxides and azo compounds are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields 2-substituted thiophene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of 3-(4-Methoxybenzoyl)thiophene, known for its aromatic properties.
2-Acetylthiophene: Another thiophene derivative with similar chemical properties.
3-Benzoylthiophene: A compound structurally similar to 3-(4-Methoxybenzoyl)thiophene but without the methoxy group.
Uniqueness
3-(4-Methoxybenzoyl)thiophene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562445 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-00-6 | |
| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

